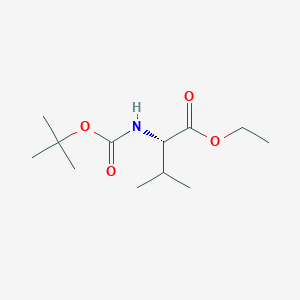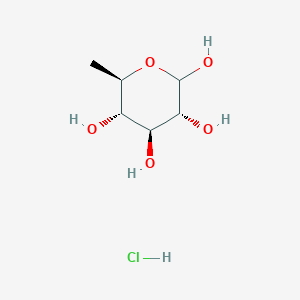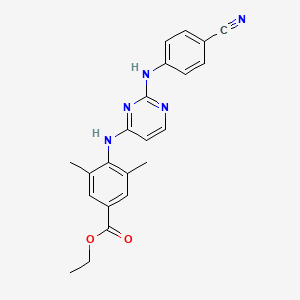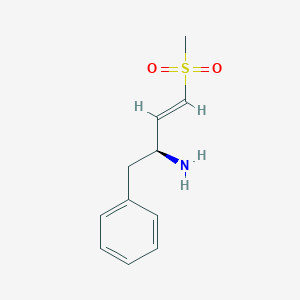
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a methylsulfonyl group attached to a phenylbutenamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylbutenamine derivative.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. Common reagents for this step include methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (Et3N).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylbutenamine backbone may also interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological and chemical properties.
Ethylsulfonyl derivatives: Compounds with ethylsulfonyl groups that exhibit different reactivity and biological activities compared to methylsulfonyl derivatives.
Uniqueness
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. The presence of both the methylsulfonyl group and the phenylbutenamine backbone allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+/t11-/m1/s1 |
InChI Key |
LVONRWXWERQRFJ-WSKFYRRCSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CS(=O)(=O)C=CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



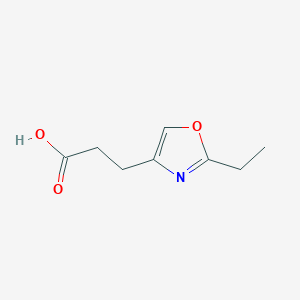
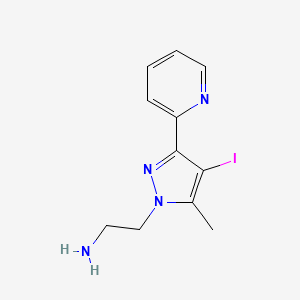

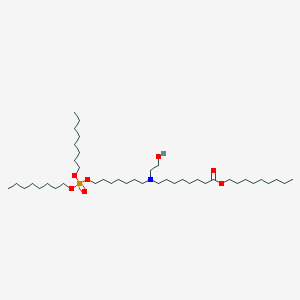

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
